molecular formula C22H23NO2 B2966429 (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one CAS No. 1421586-37-9

(E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one

Cat. No.: B2966429
CAS No.: 1421586-37-9
M. Wt: 333.431
InChI Key: VZZJDOQNERJCIQ-ZHACJKMWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one” is a complex organic compound. It is a member of the six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Synthesis Analysis

The synthesis of this compound can be achieved through various methods. One such method involves the reaction of 1-aryl-3-(2-hydroxy-5-R-phenyl)prop-2-en-1-ones with Reformatsky reagent obtained from methyl 1-bromocyclopentanecarboxylate .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves a spiro[chroman-2,4’-piperidin]-4(3H)-one scaffold . This scaffold is a six-membered tricyclic molecule containing oxygen and nitrogen as hetero atoms .


Chemical Reactions Analysis

The chemical reactions involving this compound are complex. One such reaction involves the cyclization of an intermediate through the attack of the penoxide oxygen atom on the carbonyl carbon atom .


Physical and Chemical Properties Analysis

The physical and chemical properties of prop-2-en-1-one based compounds have been studied using molecular dimension simulations . Several mechanical properties have been calculated such as elastic constant tensors, shear modulus, bulk modulus, Young’s modulus, and Poisson’s ratio .

Scientific Research Applications

Synthesis and Drug Discovery Applications

Spiropiperidines, such as (E)-3-phenyl-1-(spiro[chroman-2,4'-piperidin]-1'-yl)prop-2-en-1-one, have gained popularity in drug discovery programs due to their exploration of three-dimensional chemical space. The synthesis of spiropiperidines is categorized by the formation of the spiro-ring on a preformed piperidine ring or vice versa. These compounds are synthesized for various purposes, including drug discovery projects and as intermediates en route to natural products. The methodology and applications of spiropiperidines in drug discovery highlight their importance in medicinal chemistry and potential for developing new therapeutic agents (Griggs, Tape, & Clarke, 2018).

Biological Activities and Applications

Spiro compounds, including spirocyclic derivatives like this compound, have been investigated for their antioxidant activities. These activities are crucial as oxidative stress is implicated in the development and progression of numerous diseases, including cancer, diabetes, and neurodegenerative disorders. The antioxidant properties of spiro compounds are attributed to their structural versatility and similarity to important pharmacophores, making them potential candidates for drug development aimed at mitigating oxidative stress-related diseases (Acosta-Quiroga et al., 2021).

Spirocyclic Scaffolds in Drug Discovery

The inherent three-dimensionality and structural novelty of spiro scaffolds have led to their increasing use in drug discovery. Spirocyclic scaffolds, like this compound, offer a versatile platform for the development of novel therapeutic agents. Recent advancements in synthetic methods have facilitated access to these scaffolds, suggesting a potential for their more frequent application in the discovery and development of new drugs (Zheng, Tice, & Singh, 2014).

Future Directions

Piperidines, which include the spiro[chroman-2,4’-piperidin]-4(3H)-one scaffold, are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .

Mechanism of Action

Target of Action

The primary target of (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one is acetyl-CoA carboxylase (ACC) . ACC is a crucial enzyme involved in fatty acid biosynthesis and energy metabolism. It catalyzes the carboxylation of acetyl-CoA to produce malonyl-CoA, a critical substrate for fatty acid synthesis .

Mode of Action

(E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one acts as an inhibitor of ACC . By inhibiting ACC, this compound can modulate long-chain fatty acid biosynthesis and mitochondrial fatty acid oxidation . This inhibition can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation, thereby affecting the energy metabolism of cells .

Biochemical Pathways

The inhibition of ACC affects the fatty acid biosynthesis pathway . This pathway is crucial for the production of long-chain fatty acids, which are essential components of cell membranes and signaling molecules. By inhibiting ACC, (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one reduces the production of malonyl-CoA, thereby decreasing the synthesis of long-chain fatty acids .

Pharmacokinetics

Similar compounds have shown good bioavailability

Result of Action

The inhibition of ACC by (E)-3-phenyl-1-(spiro[chroman-2,4’-piperidin]-1’-yl)prop-2-en-1-one can lead to a decrease in fatty acid synthesis and an increase in fatty acid oxidation . This can affect the energy metabolism of cells, potentially leading to cell death . In fact, this compound has shown cytotoxic activity against several human cancer cell lines, including MCF-7 (human breast carcinoma), A2780 (human ovarian cancer), and HT-29 (human colorectal adenocarcinoma) .

Properties

IUPAC Name

(E)-3-phenyl-1-spiro[3,4-dihydrochromene-2,4'-piperidine]-1'-ylprop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO2/c24-21(11-10-18-6-2-1-3-7-18)23-16-14-22(15-17-23)13-12-19-8-4-5-9-20(19)25-22/h1-11H,12-17H2/b11-10+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VZZJDOQNERJCIQ-ZHACJKMWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(CCN(CC2)C(=O)C=CC3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CC2(CCN(CC2)C(=O)/C=C/C3=CC=CC=C3)OC4=CC=CC=C41
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.